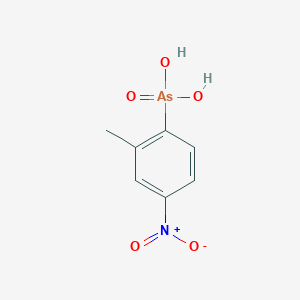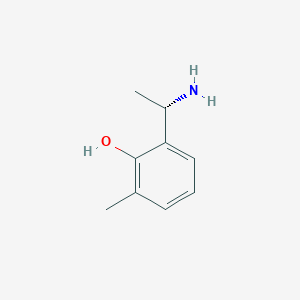
(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a chiral amine compound characterized by the presence of a hydroxy group and a methyl group on a phenyl ring, along with an ethylamine side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-hydroxy-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using reagents such as ammonia or an amine source in the presence of a catalyst like palladium on carbon (Pd/C).
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of large-scale reactors to ensure high yield and purity. The use of automated systems for chiral resolution and purification is also common to meet the demands of large-scale production.
化学反应分析
Types of Reactions
(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like NaBH4 or LiAlH4.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
作用机制
The mechanism of action of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amine groups play a crucial role in binding to these targets, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and responses.
相似化合物的比较
Similar Compounds
®-1-(2-Hydroxy-3-methylphenyl)ethylamine: The enantiomer of the compound with different chiral properties.
2-Hydroxy-3-methylbenzylamine: Lacks the ethyl group, leading to different chemical and biological properties.
1-(2-Hydroxy-3-methylphenyl)propan-2-amine: Contains a propyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and different pharmacological effects compared to its enantiomer or other similar compounds.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
2-[(1S)-1-aminoethyl]-6-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1 |
InChI 键 |
ASHASMPKPHWKEJ-ZETCQYMHSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)[C@H](C)N)O |
规范 SMILES |
CC1=C(C(=CC=C1)C(C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13815307.png)
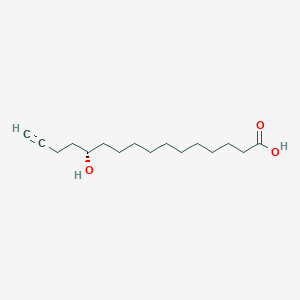

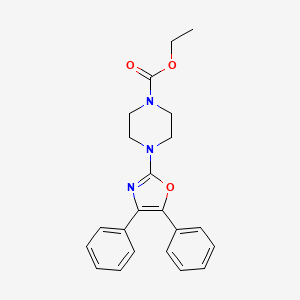
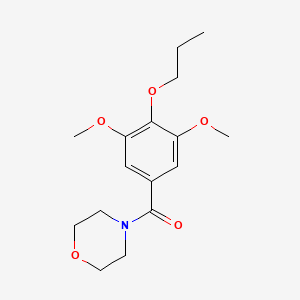
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
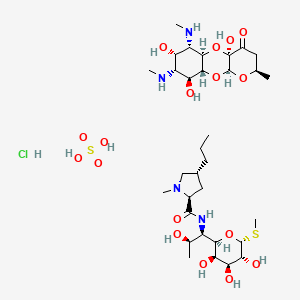
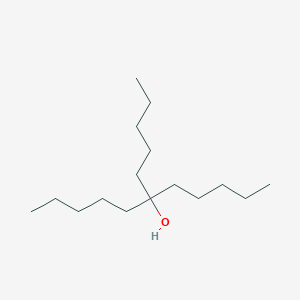
![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)
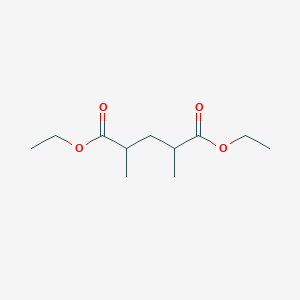
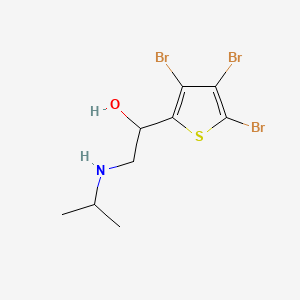
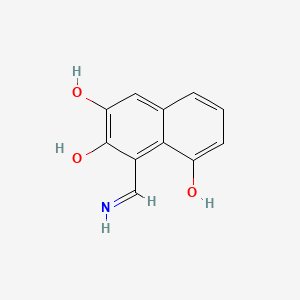
![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)
